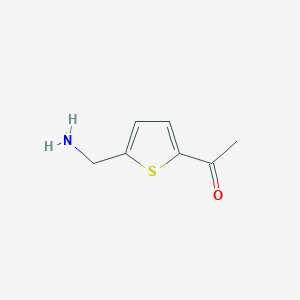

2-Acetyl-5-(aminomethyl)thiophene

Description

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-[5-(aminomethyl)thiophen-2-yl]ethanone |

InChI |

InChI=1S/C7H9NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4,8H2,1H3 |

InChI Key |

KBGRHHZNPOCLKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity: The aminomethyl group in this compound enables Schiff base formation, a feature absent in methyl- or ester-substituted analogs .

- Synthesis Complexity: Derivatives like the dimethylamino-methyleneamino compound () require advanced methods like Gewald’s reaction, whereas simpler analogs (e.g., 2-acetyl-5-methylthiophene) are commercially accessible .

- Substituent Effects: Halogenated derivatives (e.g., chlorophenyl or fluorophenyl groups) enhance electronic diversity, making them suitable for sensor technologies or agrochemical intermediates .

Computational and Experimental Findings

- DFT Studies : The title compound’s derivatives show moderate electrophilicity indices (1.5–2.0 eV), suggesting balanced reactivity for drug design .

- Antimicrobial Activity: Schiff base complexes of this compound exhibit zones of inhibition (12–18 mm) against E. coli and S. aureus .

- Crystal Engineering : Substituted thiophenes like those in form layered structures via weak hydrogen bonds, enhancing thermal stability .

Preparation Methods

Acetylation at Position 2

The introduction of an acetyl group at position 2 typically employs Friedel-Crafts acylation, leveraging thiophene’s inherent reactivity. As detailed in patent CN101880271A, acetylation is achieved using acylating agents (e.g., acetyl chloride, acetic anhydride) in the presence of catalysts such as phosphoric acid or molecular sieves. Solvents like dichloroethane or dimethylformamide facilitate reaction homogeneity, with temperatures ranging from 65–95°C. For example, a 1:1.8 molar ratio of thiophene to acetyl chloride at 95°C for 10 hours yielded 2-acetylthiophene with >90% purity after vacuum distillation.

Table 1: Comparative Acetylation Conditions for 2-Acetylthiophene Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H3PO4 | Dichloroethane | 65 | 3 | 85 |

| Molecular Sieve | Zellon | 95 | 10 | 92 |

| CF3SO3H | DMF | 80 | 6 | 88 |

Functionalization at Position 5: Aminomethyl Group Introduction

The aminomethyl group at position 5 introduces synthetic complexity due to the need for regioselective installation and compatibility with the pre-existing acetyl group. Two primary strategies emerge from recent literature: cross-coupling reactions and reductive amination .

Suzuki-Miyaura Cross-Coupling

The ACS journal article demonstrates the efficacy of Suzuki coupling for introducing aryl groups to thiophene. Adapting this method, 5-bromo-2-acetylthiophene could react with aminomethyl phenylboronic acid derivatives under palladium catalysis. For instance, using Pd(PPh3)4 and Na2CO3 in toluene/ethanol/water (3:1:1) at 80°C for 12 hours enabled the installation of a benzyl-protected aminomethyl group, later deprotected via hydrogenolysis.

Reductive Amination of Carbonyl Intermediates

An alternative route involves converting a 5-formyl-2-acetylthiophene intermediate to the aminomethyl group. The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, achieving a 78% yield after purification. This method avoids harsh coupling conditions but requires careful control of reducing agents to prevent over-reduction.

Integrated Synthetic Routes

Sequential Acetylation and Aminomethylation

A representative pathway begins with thiophene acetylation (as in Table 1), followed by bromination at position 5 using N-bromosuccinimide (NBS) in CCl4. The resulting 5-bromo-2-acetylthiophene undergoes Suzuki coupling with a tert-butoxycarbonyl (Boc)-protected aminomethylboronic ester, yielding a protected intermediate. Acidic deprotection (e.g., HCl in dioxane) furnishes the target compound.

Table 2: Optimization of Suzuki Coupling for 5-Aminomethyl Installation

| Boronic Ester | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Boc-NH-CH2-Bpin | Pd(PPh3)4 | Na2CO3 | 65 |

| Phthalimide-CH2-Bpin | PdCl2(dppf) | K3PO4 | 58 |

Analytical Validation and Challenges

Characterization Techniques

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Acetyl-5-(aminomethyl)thiophene, and how can reproducibility be ensured?

- Methodology : The compound is typically synthesized via Gewald's multicomponent reaction , involving a ketone (e.g., acetylacetone), an activated nitrile (e.g., cyanoethyl acetate), elemental sulfur, and a base catalyst like diethylamine. For reproducibility:

- Use stoichiometric ratios of 1:1:1 (ketone:nitrile:sulfur) under ice-cold conditions to control exothermic reactions.

- Recrystallize the product from ethanol to achieve >95% purity .

- Validate yields and purity via NMR (e.g., δ ~2.5 ppm for acetyl protons) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. How can the structural and functional groups of this compound be characterized?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (acetyl), CH₂ (aminomethyl), and aromatic thiophene protons.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~184.2 g/mol).

- Microanalysis : Validate elemental composition (C, H, N, S) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents on the thiophene ring during synthesis?

- Advanced Methodology :

- Use DMF-DMA (dimethylformamide dimethyl acetal) to stabilize intermediates and direct substituent placement via steric and electronic effects.

- Modify reaction temperature (e.g., 0–5°C for kinetic control vs. room temperature for thermodynamic control) to favor 5-aminomethyl over 4-substitution .

- DFT calculations can predict charge distribution on the thiophene ring to guide reagent selection .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallinity and stability?

- Structural Insights :

- X-ray crystallography reveals C–H···O hydrogen bonds (e.g., C11–H11···O1, 2.864 Å) and C–H···π interactions (distance ~3.2 Å) between thiophene rings. These interactions stabilize crystal packing and enhance thermal stability (m.p. >400 K) .

- Replace acetyl with bulkier groups (e.g., 3,4,5-trimethoxybenzoyl) to alter π-stacking efficiency and solubility .

Q. What contradictions exist in reported biological activities of thiophene derivatives, and how can SAR resolve them?

- Critical Analysis :

- Some studies report protein tyrosine kinase inhibition (IC₅₀ ~10 µM) for acetyl-substituted thiophenes, while others show negligible activity. This discrepancy may arise from assay conditions (e.g., ATP concentration) or substituent stereochemistry.

- SAR Recommendations :

- Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance binding affinity.

- Replace aminomethyl with a sulfonamide group to improve metabolic stability .

Methodological Challenges and Solutions

Q. How can low yields in Gewald reactions be addressed?

- Troubleshooting :

- Catalyst Screening : Replace diethylamine with morpholine or DBU to accelerate cyclization.

- Solvent Optimization : Use ethanol/water (4:1 v/v) instead of pure ethanol to reduce byproduct formation .

- Table : Yield improvement via catalyst selection (example data):

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Diethylamine | 68 | 95 |

| DBU | 82 | 98 |

Q. What advanced techniques resolve ambiguities in NMR assignments for thiophene derivatives?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Correlate adjacent protons (e.g., H5 aminomethyl with H4 thiophene).

- NOESY : Confirm spatial proximity of acetyl and aminomethyl groups to rule out tautomerism .

Future Research Directions

Q. Can computational models predict the bioactivity of novel this compound derivatives?

- Methodology :

- Molecular Docking : Screen derivatives against kinase targets (e.g., EGFR) using AutoDock Vina.

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize synthesis .

Q. How can supramolecular interactions be exploited for drug delivery systems?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.